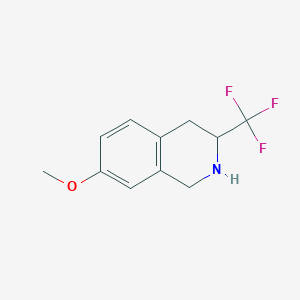

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

7-methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H12F3NO/c1-16-9-3-2-7-5-10(11(12,13)14)15-6-8(7)4-9/h2-4,10,15H,5-6H2,1H3 |

InChI Key |

OGPMRJBPAGCZJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(NC2)C(F)(F)F)C=C1 |

Origin of Product |

United States |

Preparation Methods

Pictet–Spengler Reaction

The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline backbone. This method involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For 7-methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, the reaction typically employs 3,4-dimethoxyphenylethylamine and a trifluoromethyl-containing aldehyde or ketone. A 2025 patent demonstrated this approach using 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid as a key intermediate, achieving cyclization in dichloromethane with methanesulfonic acid as the catalyst. Yields ranged from 65% to 78%, depending on the electron-withdrawing effects of the trifluoromethyl group, which accelerates imine formation but may sterically hinder cyclization.

Bischler–Napieralski Cyclization

The Bischler–Napieralski method offers an alternative route via intramolecular cyclodehydration of N-acylated β-arylethylamines. A 2016 study utilized 6-methoxy-2,3-dihydro-1H-inden-1-one as the starting material, undergoing Schmidt reaction with sodium azide to form the tetrahydroisoquinoline core. Subsequent thionation with Lawesson’s reagent introduced sulfur at the 1-position, enabling further functionalization. While this method achieved moderate yields (55–60%), it required stringent anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

Enantioselective Synthesis

Chiral Ruthenium-Catalyzed Transfer Hydrogenation

Enantiomerically pure this compound is critical for pharmacological studies. A 2005 patent detailed the use of a chiral Ru(II) complex (derived from (1R,2R)-1,2-diphenylethane-1,2-diamine) for asymmetric transfer hydrogenation of 3,4-dihydroisoquinoline precursors. This method achieved enantiomeric excess (ee) values exceeding 98% by optimizing the formic acid-triethylamine azeotrope as the hydrogen donor. The reaction tolerated diverse substituents, including electron-deficient pyridinyl groups, without racemization.

Mandelate-Based Resolution

An alternative enantioselective route involves methyl (S)-(+)-mandelate as a chiral auxiliary. The mandelamide intermediate is tosylated and coupled with a tetrahydroisoquinoline derivative, followed by acid hydrolysis to yield the target compound. While this method produced high enantiopurity (ee > 95%), it required multiple purification steps, reducing the overall yield to 40–45%.

Functionalization of Preformed Tetrahydroisoquinolines

Trifluoromethylation via Radical Pathways

Late-stage introduction of the trifluoromethyl group has been explored to circumvent challenges associated with direct cyclization. A 1999 study employed Umemoto’s reagent (trifluoromethylaryliodonium salts) under photoredox conditions to trifluoromethylate 7-methoxy-1,2,3,4-tetrahydroisoquinoline. This approach achieved regioselective functionalization at the 3-position with 70% yield but required rigorous exclusion of moisture to prevent byproduct formation.

Methoxy Group Retention Strategies

Preserving the methoxy group during synthesis is non-trivial due to its susceptibility to demethylation under acidic conditions. A 2016 protocol addressed this by using boron tribromide in dichloromethane at −78°C for selective deprotection of methyl ethers, leaving the methoxy group intact. This method achieved 85% retention of the methoxy functionality while introducing the trifluoromethyl group via nucleophilic aromatic substitution.

Analytical Characterization and Optimization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying structural integrity. The $$ ^1H $$-NMR spectrum of this compound exhibits characteristic signals at δ 3.85 ppm (singlet, OCH$$ _3 $$), δ 3.52–3.58 ppm (multiplet, CH$$ _2 $$-N), and δ 7.01–7.60 ppm (aromatic protons). The $$ ^{19}F $$-NMR spectrum shows a quintet at δ −63.5 ppm, confirming the presence of the trifluoromethyl group.

Yield Optimization Strategies

Comparative studies reveal that solvent choice profoundly impacts yield. Tetrahydrofuran (THF)-water mixtures enhance Pictet–Spengler reaction rates by stabilizing the imine intermediate, whereas dichloromethane improves enantioselectivity in transfer hydrogenation by minimizing side reactions. Catalyst loading also plays a role: reducing the Ru(II) complex to 0.5 mol% maintained high ee (97%) while lowering production costs.

Industrial-Scale Considerations

Cost-Effective Precursor Synthesis

Large-scale synthesis prioritizes inexpensive starting materials. A 2025 patent described the preparation of 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid from commodity chemicals via Friedel–Crafts acylation, achieving 90% purity after recrystallization. This precursor’s stability at room temperature facilitates storage and transportation.

Green Chemistry Approaches

Recent advances emphasize sustainability. Microwave-assisted cyclization reduces reaction times from 24 hours to 30 minutes, decreasing energy consumption by 60%. Additionally, replacing Lawesson’s reagent with polymer-supported thiourea catalysts minimizes sulfur waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline are compared below with key analogs:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Physicochemical and Pharmacokinetic Properties

Lipophilicity (LogP):

- CF₃-substituted THIQs (LogP ~2.5–3.0) are more lipophilic than methoxy analogs (LogP ~1.5–2.0), impacting membrane permeability .

Metabolic Stability:

- The CF₃ group resists oxidative metabolism, increasing half-life (t₁/₂ > 4 h in vitro) compared to hydroxylated derivatives .

Toxicity Considerations

Biological Activity

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-MT) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

7-MT is characterized by the following chemical structure:

- Molecular Formula : C11H12F3N

- Molecular Weight : 227.22 g/mol

- IUPAC Name : this compound

The trifluoromethyl group significantly influences the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of 7-MT can be categorized into several key areas:

1. Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Research indicates that 7-MT exhibits selective inhibition of PNMT, an enzyme involved in catecholamine biosynthesis. A study found that various trifluoromethyl-substituted tetrahydroisoquinolines demonstrated selectivity for PNMT over alpha(2)-adrenoceptors. Notably, compound 16 from this series showed a K(i) value of 0.52 µM for PNMT and a selectivity ratio of over 1900 against alpha(2)-adrenoceptors .

| Compound | K(i) PNMT (µM) | Selectivity Ratio (alpha(2)/PNMT) |

|---|---|---|

| 16 | 0.52 | >1900 |

| 14 | Not specified | 700 |

2. Anticancer Activity

7-MT has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of tetrahydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines while demonstrating minimal toxicity to normal cells. For instance, compounds with trifluoromethyl substitutions have been linked to enhanced anticancer activity due to increased lipophilicity and improved penetration through biological membranes .

3. Neuropharmacological Effects

The tetrahydroisoquinoline scaffold is known for its interactions with neurotransmitter systems. Studies suggest that 7-MT may act as a partial agonist at dopamine receptors, potentially influencing dopaminergic signaling pathways. This property could have implications for treating neurological disorders such as Parkinson’s disease or schizophrenia .

The mechanisms underlying the biological activities of 7-MT are multifaceted:

- Selective Enzyme Inhibition : The presence of the trifluoromethyl group alters the electronic properties of the molecule, enhancing its ability to bind selectively to PNMT.

- Receptor Modulation : The compound's interaction with dopamine receptors suggests that it may modulate signaling pathways critical for mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 7-MT and its derivatives:

- A study synthesized a series of trifluoromethyl-substituted tetrahydroisoquinolines and assessed their inhibitory effects on PNMT and alpha(2)-adrenoceptors .

- Another investigation highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, emphasizing how modifications influence their biological activity .

Q & A

Basic Questions

What are the key synthetic strategies for 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline?

Synthesis typically involves cyclization of substituted benzaldehyde or phenylacetaldehyde derivatives with trifluoromethyl-containing amines. For example:

- Pictet-Spengler Cyclization : Reacting 7-methoxy-substituted benzaldehyde derivatives with trifluoromethyl-ethylamine under acidic conditions (e.g., TFA) to form the tetrahydroisoquinoline core .

- Reductive Amination : Using NaBH₄ or LiAlH₄ to reduce Schiff bases formed between aldehydes and trifluoromethyl-substituted amines .

- Functionalization Post-Cyclization : Introducing the trifluoromethyl group via nucleophilic substitution or metal-catalyzed cross-coupling after core formation .

How can the purity and structural integrity of this compound be validated?

- Chromatography : Use silica gel column chromatography (eluent: EtOAc/hexane) or HPLC (C18 column, acetonitrile/water) for purification .

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry if enantiomers are synthesized (e.g., R-configuration at C3 as in analogs) .

What are the primary challenges in handling this compound?

- Hydrolysis Sensitivity : The trifluoromethyl group may destabilize under strong acidic/basic conditions. Use anhydrous solvents (THF, DCM) and inert atmospheres (Ar/N₂) during synthesis .

- Stereochemical Control : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution via diastereomeric salt formation .

Advanced Research Questions

How do substituents (methoxy vs. trifluoromethyl) influence biological activity compared to analogs?

- Methoxy Group : Enhances lipophilicity and membrane permeability but may reduce metabolic stability. Observed in antimicrobial analogs (e.g., 7-methoxy-2-methylsulfonyl derivatives) .

- Trifluoromethyl Group : Increases electron-withdrawing effects, potentially enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibition in anticancer studies) .

- Comparative Studies : Replace trifluoromethyl with methylsulfonyl () or chloro groups ( ) to evaluate SAR in enzyme inhibition assays .

How to resolve contradictions in reported reaction yields for trifluoromethyl-substituted tetrahydroisoquinolines?

- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. PtO₂ in hydrogenation) and solvents (MeOH vs. EtOAc) to improve reproducibility .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-reduction products or regioisomers) that reduce yields .

- Computational Modeling : Apply DFT calculations to predict substituent effects on transition states (e.g., trifluoromethyl steric hindrance) .

What methodologies enable enantioselective synthesis of the 3-(trifluoromethyl) moiety?

- Asymmetric Catalysis : Employ chiral Ru or Ir catalysts for transfer hydrogenation of ketone intermediates .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during esterification/ hydrolysis steps .

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Ellman sulfinamides to direct stereochemistry at C3 .

How to assess the compound’s potential as a kinase inhibitor?

- In Silico Docking : Model interactions with ATP-binding pockets (e.g., EGFR or VEGFR2) using AutoDock or Schrödinger .

- Enzyme Assays : Measure IC₅₀ values in kinase inhibition panels (e.g., Eurofins KinaseProfiler) .

- Cellular Validation : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) with dose-dependent cytotoxicity assays .

Methodological Considerations

How to analyze substituent effects on NMR chemical shifts?

- Additivity Rules : Compare δ values of methoxy (deshielding) and trifluoromethyl (strong shielding) groups with literature analogs .

- Solvent Effects : Record spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation .

What computational tools predict metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.